Tiquinamide

概要

説明

準備方法

合成経路と反応条件

チキナミドは、以下の主要なステップを含む複数ステップのプロセスによって合成することができます。

テトラヒドロキノリン環の形成: これは通常、アニリン誘導体と適切な試薬を含む環化反応によって達成されます。

カルボチオアミド基の導入: このステップは、制御された条件下でテトラヒドロキノリン中間体とチオカルボニル試薬を反応させることを含みます.

工業的生産方法

チキナミドの工業的生産は、高収率と純度を確保するために合成経路の最適化を必要とする可能性があります。これには以下が含まれます。

触媒の選択: 反応速度と選択性を向上させるため。

反応条件の最適化: 温度、圧力、溶媒の選択など、効率を最大化し、副生成物を最小限に抑えるため。

化学反応の分析

反応の種類

チキナミドは、以下のものを含むいくつかの種類の化学反応を起こします。

酸化: スルホキシドまたはスルホンを生成するために酸化することができます。

還元: 還元反応は、カルボチオアミド基を他の官能基に変換することができます。

一般的な試薬と条件

酸化剤: 過酸化水素や過マンガン酸カリウムなど、酸化反応用。

還元剤: 還元反応用の水素化リチウムアルミニウムなど。

置換試薬: ハロゲンやその他の求電子剤など、置換反応用.

生成される主な生成物

酸化生成物: スルホキシドとスルホン。

還元生成物: アミンまたはその他の還元された誘導体。

科学研究アプリケーション

チキナミドは、さまざまな科学研究アプリケーションで検討されてきました。

化学: 反応機構の研究と新しい合成方法の開発のためのモデル化合物として。

生物学: 胃酸分泌に対するその効果と潜在的な治療的用途を調査する。

科学的研究の応用

Tiquinamide has been explored for various scientific research applications:

Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigating its effects on gastric acid secretion and potential therapeutic applications.

作用機序

チキナミドは、胃酸の合成を阻害することによりその効果を発揮します。これは、酸分泌に関与する特定の経路を標的にします。これらには以下が含まれます。

ヒスタミン受容体: 胃酸分泌の主要な刺激であるヒスタミンの作用を阻害します。

プロトンポンプ: 胃の粘膜にある酸生成を担当するプロトンポンプを阻害します.

類似の化合物との比較

類似の化合物

シメチジン: ヒスタミン受容体をブロックすることにより作用する別の胃酸抑制剤。

ラニチジン: シメチジンに似ていますが、化学構造と効力は異なります。

オメプラゾール: 胃の粘膜にあるプロトンポンプを直接阻害するプロトンポンプ阻害剤.

チキナミドの独自性

チキナミドは、その特定の化学構造においてユニークであり、他の阻害剤とは異なるメカニズムを通じて胃酸の合成を阻害することができます。 テトラヒドロキノリン環とカルボチオアミド基は、その独特の薬理学的プロファイルに貢献しています .

類似化合物との比較

Similar Compounds

Cimetidine: Another gastric acid inhibitor that works by blocking histamine receptors.

Ranitidine: Similar to cimetidine but with a different chemical structure and potency.

Omeprazole: A proton pump inhibitor that directly inhibits the proton pumps in the stomach lining.

Uniqueness of Tiquinamide

This compound is unique in its specific chemical structure, which allows it to inhibit gastric acid synthesis through a different mechanism compared to other inhibitors. Its tetrahydroquinoline ring and carbothioamide group contribute to its distinct pharmacological profile .

生物活性

Tiquinamide, a compound with notable pharmacological properties, has garnered interest in the field of medicinal chemistry due to its biological activity, particularly its antiulcer and gastric antisecretory effects. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

Chemical Profile

This compound is chemically classified as a tetrahydroquinoline derivative. Its structure allows it to interact with various biological targets, contributing to its therapeutic effects. The compound is known for its potent gastric antisecretory activity, making it a candidate for treating conditions like peptic ulcers.

The primary mechanism through which this compound exerts its effects involves the inhibition of gastric acid secretion. Studies have shown that it acts on specific receptors in the gastric mucosa, leading to decreased acid production. This action is critical in managing ulcerative conditions and promoting mucosal healing.

Biological Activities

-

Antiulcer Activity :

- This compound has demonstrated strong antiulcer properties in various experimental models. It effectively reduces ulcer formation induced by stress or pharmacological agents such as non-steroidal anti-inflammatory drugs (NSAIDs) and alcohol.

- A study reported that this compound significantly decreased the number and severity of ulcers in rat models, showcasing its potential as a therapeutic agent for gastric ulcers .

-

Gastric Antisecretory Effects :

- Research indicates that this compound can inhibit gastric acid secretion effectively. In experiments involving diabetic rats, this compound was shown to modulate the acid secretory response and electrolyte composition of gastric juice .

- The compound's ability to reduce gastric acidity contributes to its protective effects on the gastric lining.

Case Studies

- Animal Studies : In a controlled study involving rats, this compound was administered at varying doses. Results indicated a dose-dependent reduction in ulcer index and gastric acidity, highlighting its efficacy as an antiulcer agent.

- Clinical Relevance : While most studies have been preclinical, the promising results suggest potential applications in human medicine, particularly for patients suffering from peptic ulcer disease.

Data Table: Summary of Biological Activities

特性

CAS番号 |

53400-67-2 |

|---|---|

分子式 |

C11H14N2S |

分子量 |

206.31 g/mol |

IUPAC名 |

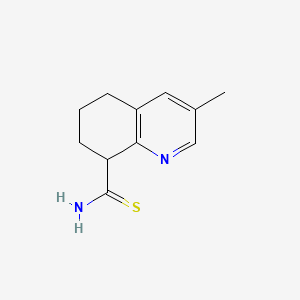

3-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |

InChI |

InChI=1S/C11H14N2S/c1-7-5-8-3-2-4-9(11(12)14)10(8)13-6-7/h5-6,9H,2-4H2,1H3,(H2,12,14) |

InChIキー |

AIMIAJHGOMWBQG-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(CCC2)C(=S)N)N=C1 |

正規SMILES |

CC1=CC2=C(C(CCC2)C(=S)N)N=C1 |

同義語 |

3-methyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide tiquinamide tiquinamide monohydrochloride tiquinamide oxalate tiquinamide tartrate (1:1) |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。